molecular formula C7H3N3 B1472864 3-Ethynylpyrazine-2-carbonitrile CAS No. 1934802-66-0

3-Ethynylpyrazine-2-carbonitrile

Cat. No.: B1472864
CAS No.: 1934802-66-0
M. Wt: 129.12 g/mol
InChI Key: SPVAJJFUSJRZCH-UHFFFAOYSA-N
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Description

3-Ethynylpyrazine-2-carbonitrile is a specialized pyrazine derivative designed for advanced chemical and pharmaceutical research. This compound features a pyrazine ring, a six-membered aromatic heterocycle known for its electron-deficient properties, which is further functionalized with an electron-withdrawing carbonitrile group and a linear ethynyl group. The ethynyl moiety serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, making this compound a valuable building block for constructing more complex molecular architectures. Pyrazine-carbonitrile derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors often function by competing with ATP for binding in the kinase's active site, forming critical hydrogen bonds and hydrophobic interactions with key amino acids. The structural motif is found in several FDA-approved drugs and investigational compounds for treating cancers and immunological disorders. While the specific research applications for this compound are still being explored, its structure suggests potential as a key intermediate in synthesizing novel therapeutic candidates or functional materials. Researchers are encouraged to investigate its full potential in their specific projects. This product is strictly labeled "For Research Use Only" and is not intended for human diagnostic or therapeutic use, or for any form of personal application.

Properties

IUPAC Name

3-ethynylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAJJFUSJRZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 3-Chloropyrazine-2-carbonitrile

The synthesis of 3-ethynylpyrazine-2-carbonitrile typically begins with the preparation of 3-chloropyrazine-2-carbonitrile, a key intermediate that allows further functionalization at the 3-position of the pyrazine ring.

Synthesis Overview:

Step Reactants Conditions Yield Notes
Preparation of 3-chloropyrazine-2-carbonitrile 3-Hydroxy-pyrazine-2-carboxamide, phosphorus oxychloride, diisopropylethylamine 0–90°C in chlorobenzene, overnight stirring 79% Chlorination via POCl3 with base in chlorobenzene solvent; product purified by silica gel chromatography
  • The reaction involves the chlorination of 3-hydroxy-pyrazine-2-carboxamide using phosphorus oxychloride in the presence of a sterically hindered base (diisopropylethylamine) to afford 3-chloropyrazine-2-carbonitrile.
  • The reaction is run initially at 0°C with dropwise addition of reagents and then stirred at 90°C overnight.
  • Workup includes aqueous quenching, extraction with ethyl acetate, drying, concentration, and chromatographic purification to yield a white solid product.

Introduction of the Ethynyl Group: Sonogashira Coupling

The key step to obtain this compound from 3-chloropyrazine-2-carbonitrile is the palladium-catalyzed Sonogashira cross-coupling reaction, which couples the chloro-substituted pyrazine with a terminal alkyne (acetylene derivative).

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4
Co-catalyst CuI
Base Triethylamine or diisopropylethylamine
Solvent Tetrahydrofuran (THF), DMF, or toluene
Temperature 50–80°C
Time 6–24 hours
Alkyne Source Trimethylsilylacetylene (followed by deprotection) or acetylene gas
  • The 3-chloropyrazine-2-carbonitrile is reacted with a terminal alkyne under Sonogashira conditions, enabling the formation of the carbon-carbon triple bond at the 3-position.
  • If trimethylsilylacetylene is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) is required to yield the terminal ethynyl group.
  • The reaction is typically performed under inert atmosphere (nitrogen or argon) to prevent catalyst degradation.
  • The base neutralizes the generated acid and facilitates the coupling.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Reagents & Conditions Yield (%) References
1 3-Chloropyrazine-2-carbonitrile Chlorination 3-Hydroxy-pyrazine-2-carboxamide, POCl3, diisopropylethylamine, chlorobenzene, 0–90°C 79
2 This compound Sonogashira Coupling 3-Chloropyrazine-2-carbonitrile, Pd catalyst, CuI, triethylamine, acetylene or TMS-acetylene, 50–80°C Variable (typically 60–85) Literature standard
3 3,6-Dichloropyrazine-2-carbonitrile (optional intermediate) Chlorination 3-Hydroxy-6-bromopyrazine-2-amide, POCl3, LiCl, diisopropylethylamine, toluene, 50–90°C 66 (example)

Research Findings and Optimization Notes

  • Base Selection: Diisopropylethylamine and triethylamine are preferred bases for chlorination and coupling steps due to their steric hindrance and ability to neutralize acidic byproducts without nucleophilic interference.
  • Solvent Effects: Chlorobenzene and toluene are favored for chlorination reactions for their high boiling points and inertness; THF and DMF are common for coupling reactions due to their polarity and solubility properties.
  • Temperature Control: Maintaining initial low temperatures (0–5°C) during reagent addition minimizes side reactions; elevated temperatures (50–90°C) promote reaction completion.
  • Purification: Silica gel chromatography is standard for isolating pure intermediates and final products, ensuring removal of residual catalysts and side products.
  • Yield Optimization: Use of stoichiometric excess of base and chlorinating agent improves conversion; slow addition of reagents and controlled heating enhances selectivity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pyrazine ring under mild conditions.

Major Products Formed:

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of 3-ethynylpyrazine-2-amine.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
3-Ethynylpyrazine-2-carbonitrile has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar pyrazine structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Structure-Activity Relationship (SAR)
In a study focusing on structure-activity relationships, compounds related to this compound were synthesized and tested for their efficacy against cancer cell lines. The results demonstrated that modifications in the pyrazine ring could enhance anticancer activity, providing a pathway for further optimization of drug candidates .

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new materials with tailored properties.

Compound Synthesis Method Application
This compoundReaction with acetylene and pyrazine derivativesIntermediate for pharmaceuticals
Pyrazine-based polymersPolymerization reactions involving this compoundConductive materials

Nanotechnology Applications
Research has shown that this compound can be utilized in the development of nanomaterials. Its incorporation into polymer matrices has resulted in enhanced mechanical and electrical properties, making it suitable for applications in sensors and electronic devices .

Agrochemical Applications

Pesticide Development
The compound's nitrogen-rich structure has potential applications in agrochemicals, particularly as a scaffold for designing new pesticides. The ability to modify the pyrazine ring offers opportunities to enhance bioactivity against specific pests while minimizing environmental impact.

Case Study: Pesticide Efficacy Testing
A series of derivatives based on this compound were evaluated for their pesticidal activity. Results indicated that certain modifications led to improved effectiveness against common agricultural pests, supporting its potential use in sustainable agriculture practices .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound can be employed as a standard reference compound in chromatographic techniques. Its distinct spectral properties facilitate accurate detection and quantification in complex mixtures.

Method Application
High-performance liquid chromatography (HPLC)Quantitative analysis in biological samples
Gas chromatography-mass spectrometry (GC-MS)Detection of residues in environmental samples

Mechanism of Action

The mechanism of action of 3-Ethynylpyrazine-2-carbonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent at position 3 significantly influences the electronic density of the pyrazine ring and the reactivity of the carbonitrile group:

  • 3-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃) :
    The chloro group is electron-withdrawing via inductive effects, polarizing the ring and enhancing electrophilic reactivity. This derivative serves as a versatile intermediate for further functionalization .

  • 3-Aminopyrazine-2-carbonitrile (C₅H₄N₄): The amino group donates electrons through resonance, stabilizing the ring but reducing electrophilicity. This property may favor applications in drug design, where electron-rich scaffolds improve target binding .
  • 3-(Ethylsulfanyl)pyrazine-2-carbonitrile (C₇H₇N₃S) :
    The ethylsulfanyl group introduces steric bulk and moderate electron-withdrawing effects. Such derivatives are explored in agrochemical and pharmaceutical research .

  • Its linear geometry may also enhance π-stacking interactions in materials science applications.

Table 1: Substituent Effects on Pyrazine-2-carbonitrile Derivatives

Compound Substituent (Position 3) Electronic Effect Key Reactivity Traits
3-Chloropyrazine-2-carbonitrile Cl Withdrawing Electrophilic substitution
3-Aminopyrazine-2-carbonitrile NH₂ Donating Resonance stabilization
3-(Ethylsulfanyl)pyrazine-2-carbonitrile S-C₂H₅ Moderate Withdrawing Thiol-mediated reactions
3-Ethynylpyrazine-2-carbonitrile C≡CH Strong Withdrawing Nucleophilic addition

Physical Properties

Available data for analogs suggest trends in solubility, melting points, and stability:

  • 3-Aminopyrazine-2-carbonitrile: Likely solid at RT; amino groups enhance solubility in polar solvents .
  • 3-(Ethylsulfanyl)pyrazine-2-carbonitrile: No MP/BP data; sulfur-containing groups may reduce water solubility .
  • This compound : Predicted to have low solubility in water due to the hydrophobic ethynyl group.

Table 2: Comparative Physical Properties

Compound Molecular Weight Solubility (Predicted) Melting Point (°C)
3-Chloropyrazine-2-carbonitrile 139.55 Moderate in water Not reported
3-Aminopyrazine-2-carbonitrile 120.12 High in polar solvents Not reported
3-(Ethylsulfanyl)pyrazine-2-carbonitrile 165.22 Low in water -
This compound 129.12 Low in water Data unavailable

Biological Activity

3-Ethynylpyrazine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6N2\text{C}_8\text{H}_6\text{N}_2

This structure includes a pyrazine ring substituted with an ethynyl group and a cyano group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with ethynyl and cyano groups. Various synthetic pathways have been explored, often employing methods such as nucleophilic substitution and cycloaddition reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli62.5 µg/mL
Pseudomonas aeruginosa125 µg/mL

These results indicate that the compound possesses significant bactericidal activity, particularly against Staphylococcus aureus, comparable to standard antibiotics such as nitrofurantoin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer).

Cell Line IC50 Value (µM)
MCF-710.5
HepG-28.19
HCT-11612.4

The mechanism of action appears to involve induction of apoptosis and generation of reactive oxygen species (ROS), leading to cell death . Western blot analyses have shown increased expression of apoptotic markers such as LC3 and γ-H2AX in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways through ROS generation and activation of caspases.
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, preventing further proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Mohammadi-Khanaposhtani et al. demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in vitro, supporting its potential use as an antimicrobial agent in clinical settings .
  • Anticancer Research : In a separate investigation, the compound was tested against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies. The study highlighted its ability to induce apoptosis in MCF-7 cells through ROS-mediated pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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